molecular formula C18H14F3N3O4S B2897594 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 948182-50-1

2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2897594
CAS No.: 948182-50-1
M. Wt: 425.38
InChI Key: RTXGKHTWXHJZNE-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups. It contains a phenoxymethyl group attached to an oxadiazole ring, which is further connected to a thioacetamide moiety. The acetamide group is substituted with a trifluoromethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The oxadiazole ring and the phenyl ring could contribute to the planarity of the molecule, while the trifluoromethoxy group could introduce steric hindrance .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to its functional groups. For instance, the oxadiazole ring might undergo nucleophilic substitution reactions, and the trifluoromethoxy group might be involved in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethoxy group could increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .

Scientific Research Applications

Synthesis and Characterization

NMR Studies

A novel derivative containing the 1,3,4-oxadiazole moiety was synthesized and its structure determined by elemental analysis, IR, and NMR techniques. The NMR study helped in understanding the compound's structural features, including the identification of trans and cis isomers and their tautomeric ratios, providing essential information for further modifications and applications (Li Ying-jun, 2012).

Pharmacological Evaluation

CRMP 1 Inhibitors

Derivatives of the compound were designed, synthesized, and investigated as inhibitors of Collapsin response mediator protein 1 (CRMP 1) for potential applications in treating small lung cancer. This research highlighted the compound's significance in developing new therapeutic agents (Ishan I. Panchal, R. Rajput, Ashish D. Patel, 2020).

Biological Activities

Antimicrobial and Hemolytic Activity

A series of derivatives were synthesized and screened for their antimicrobial and hemolytic activities. These studies are crucial for developing new antimicrobial agents with lower toxicity, highlighting the compound's potential in addressing resistant microbial strains (Samreen Gul et al., 2017).

Anti-inflammatory Activity

Novel derivatives were synthesized and investigated for their in vitro anti-inflammatory activity and p38α MAP kinase inhibition. The findings suggest the compound's potential in developing new anti-inflammatory drugs with improved gastrointestinal safety profiles (S. Tariq et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a pharmaceutical or agrochemical, its mechanism of action would depend on its specific biological target .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in the context of drug discovery or agrochemical development .

Properties

IUPAC Name

2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4S/c19-18(20,21)28-14-8-6-12(7-9-14)22-15(25)11-29-17-24-23-16(27-17)10-26-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXGKHTWXHJZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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